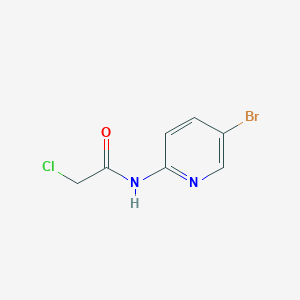

N-(5-bromopyridin-2-yl)-2-chloroacetamide

Description

N-(5-Bromopyridin-2-yl)-2-chloroacetamide (CAS: 141454-61-7) is a halogenated acetamide derivative featuring a 5-bromopyridinyl moiety. Its molecular formula is C₇H₆BrClN₂O, with a molecular weight of 249.5 g/mol. The compound’s structure combines a pyridine ring substituted with bromine at position 5 and a chloroacetamide group at position 2. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical synthesis .

Such characteristics are exploited in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-1-2-6(10-4-5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIDBGFJVRQUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428552 | |

| Record name | N-(5-bromopyridin-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141454-61-7 | |

| Record name | N-(5-bromopyridin-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-chloroacetamide typically involves the reaction of 5-bromo-2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The bromine atom on the pyridine ring can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(5-bromopyridin-2-yl)-2-aminoacetamide, while a Suzuki coupling reaction can produce a biaryl compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-chloroacetamide has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Agricultural Chemistry: Pyridine derivatives, including this compound, are explored for their potential use as herbicides and fungicides.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromopyridine moiety can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity to the target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacing the pyridine ring with a thiazole (as in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide) increases molecular weight and alters bioactivity due to sulfur’s electronegativity and ring planarity .

- Steric Hindrance : Bulky groups like pivaloyl (in N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide) reduce reactivity but enhance metabolic stability, as seen in the higher yield (96%) compared to simpler acetamides (88%) .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data

Key Observations :

- The pyridine ring in N-(5-bromopyridin-2-yl)acetamide adopts a nearly planar geometry, with intramolecular N–H···O hydrogen bonding stabilizing the structure .

- In contrast, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide exhibits intermolecular Cl···Cl interactions (3.30 Å) and C–H···π contacts, influencing packing density .

Key Observations :

- Thiazole Derivatives : The thiazole ring in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide enhances anticancer activity, likely through interactions with cellular kinases or DNA .

- BMPCA : The methyl group in BMPCA improves hydrophobicity, enhancing adhesion to coating surfaces and prolonging fungicidal action .

Biological Activity

N-(5-bromopyridin-2-yl)-2-chloroacetamide is a synthetic organic compound notable for its potential biological activities. It serves as an important intermediate in medicinal chemistry, particularly in the development of pharmacologically active compounds with applications in anticancer and antimicrobial therapies. This compound's unique structure combines a bromopyridine moiety with a chloroacetamide group, enabling diverse interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of their activity. Additionally, the bromopyridine moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been utilized in studies aimed at synthesizing novel compounds that target cancer cell proliferation and survival pathways. For instance, derivatives of this compound are being explored for their efficacy against various cancer types, including breast and colon cancer .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been evaluated for activity against drug-resistant strains of bacteria and fungi. Studies suggest that certain modifications to the base structure can enhance its antimicrobial potency, making it a candidate for further development in treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)-2-chloroacetamide | Lacks bromine; different electronic properties | Moderate activity |

| N-(5-bromopyridin-2-yl)-2-bromoacetamide | Additional bromine may increase reactivity | Potentially higher reactivity |

| N-(5-bromopyridin-2-yl)-2-aminoacetamide | Contains amino group; altered reactivity | Enhanced biological activity against certain targets |

The presence of both bromopyridine and chloroacetamide groups in this compound confers distinct reactivity and biological activity, making it a versatile candidate for further research.

Study on Enzyme Inhibition

In a recent study, this compound was tested as an inhibitor of specific kinases involved in cancer signaling pathways. The compound demonstrated significant inhibitory effects, with IC50 values indicating potent activity against the target enzymes. This suggests its potential role in developing targeted cancer therapies .

Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results showed minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL, highlighting its effectiveness compared to standard antibiotics like isoniazid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-bromopyridin-2-yl)-2-chloroacetamide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-bromo-2-aminopyridine and chloroacetyl chloride. Key steps include:

- Dissolving 5-bromo-2-aminopyridine in anhydrous dichloromethane under nitrogen.

- Dropwise addition of chloroacetyl chloride at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, followed by purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and use molecular sieves to absorb moisture, improving yield (>75%).

Q. How is the crystal structure of this compound determined, and what software tools are recommended for analyzing its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Growing crystals via slow evaporation of a saturated acetonitrile solution.

- Data collection using a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).

- Structure solution via direct methods (SHELXS) and refinement using SHELXL for anisotropic displacement parameters .

- Visualization and ellipsoid plotting with ORTEP-3 or WinGX .

- Key Parameters : Triclinic space group P1 with unit cell dimensions (e.g., a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, away from moisture and strong oxidizers.

- Dispose of waste via halogenated organic waste streams.

- Toxicity Note: 2-Chloroacetamide derivatives may exhibit reproductive toxicity; limit exposure using engineering controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and X-ray crystallography data when characterizing derivatives of this compound?

- Methodological Answer :

- Scenario : Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution vs. static crystal structures).

- Resolution :

Perform variable-temperature NMR to identify conformational flexibility.

Compare crystallographic torsion angles (e.g., N–C–C–Cl dihedral angles from SHELXL refinements) with DFT-calculated gas-phase geometries.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state conformations .

Q. What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence its physicochemical properties?

- Methodological Answer :

- Key Interactions :

- N–H···O hydrogen bonds between the amide hydrogen and carbonyl oxygen (d = 2.02 Å, θ = 165°).

- C–H···Br contacts (3.45 Å) and π-stacking of pyridine rings (centroid distance = 3.8 Å).

- Impact : These interactions enhance thermal stability (T_melt = 168–172°C) and reduce solubility in nonpolar solvents. Quantify via Crystal Packing Energy (CPE) calculations using PIXEL .

Q. Which computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (B3LYP/6-311+G(d,p)) for SN2 displacement at the chloroacetamide group.

- NBO Analysis : Identify charge distribution at reactive sites (e.g., Cl: −0.32 e, pyridinyl N: −0.45 e).

- MD Simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Design : Synthesize derivatives with substitutions at the bromopyridinyl (e.g., Cl, F) or chloroacetamide (e.g., methoxy, amino) positions.

- Assays : Test against target enzymes (e.g., kinases) via fluorescence polarization or SPR.

- Data Analysis : Use QSAR models (e.g., CoMFA) correlating electronic (Hammett σ) and steric (molar refractivity) parameters with IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.